molecular formula C15H16N6O2 B292208 (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one

(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one

Cat. No. B292208
M. Wt: 312.33 g/mol
InChI Key: MGUSAEPYXZUPPS-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in scientific research, particularly in the fields of medicinal chemistry and drug discovery. In

Mechanism of Action

The mechanism of action of ((3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that ((3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one exhibits potent cytotoxic activity against cancer cells, with minimal toxicity towards normal cells. Additionally, this compound has also been shown to reduce inflammation in preclinical studies. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using ((3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one in lab experiments include its potent anticancer and anti-inflammatory activity, as well as its relative ease of synthesis. However, limitations include the need for further studies to fully understand the mechanism of action and potential side effects.

Future Directions

For (((3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one include further studies to fully understand its mechanism of action and potential side effects. Additionally, this compound could be further studied for its potential as an anticancer and anti-inflammatory agent, as well as its potential applications in other scientific research fields. Further studies could also be conducted to optimize the synthesis method for this compound, as well as to investigate the potential of this compound as a lead compound for drug discovery.

Synthesis Methods

The synthesis of ((3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one involves the reaction of 4-ethoxyphenylhydrazine and 2-amino-5-methylpyrazolo[1,5-a]pyrimidin-7-one in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product. Various methods have been reported for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and conventional heating methods.

Scientific Research Applications

((3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been studied for its potential as an anti-inflammatory agent, with promising results in preclinical studies.

properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H16N6O2/c1-3-23-11-6-4-10(5-7-11)18-19-13-14(16)20-21-12(22)8-9(2)17-15(13)21/h4-8,18H,3H2,1-2H3,(H2,16,20)/b19-13-

InChI Key

MGUSAEPYXZUPPS-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N/N=C\2/C(=NN3C2=NC(=CC3=O)C)N

SMILES

CCOC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C)N

Canonical SMILES

CCOC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C)N

Origin of Product

United States

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